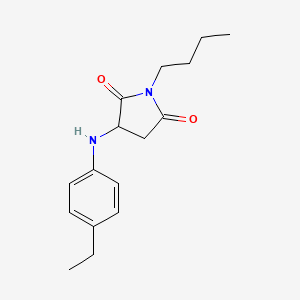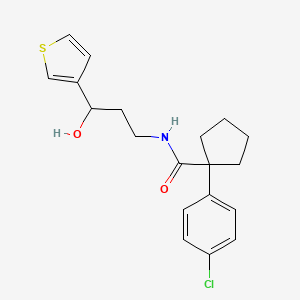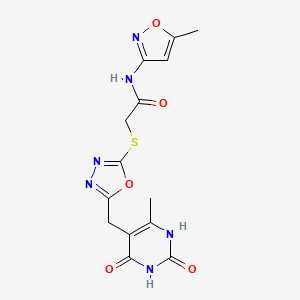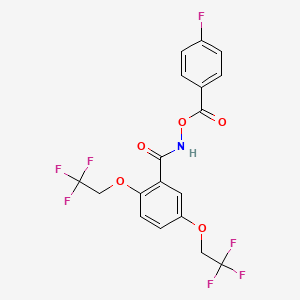
1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a butyl group at the 1-position and a 4-ethylphenylamino group at the 3-position . Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrrolidine ring and the attached groups. The pyrrolidine ring is known to undergo a variety of chemical reactions, including ring-opening reactions .Scientific Research Applications
- Pyrrolidine-2,5-dione derivatives have demonstrated promising anticonvulsant properties. For instance, compounds with a non-aromatic substituent (such as sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring exhibit enhanced anticonvulsant activity . Further investigations into the influence of chiral moieties on kinase inhibition are warranted.
- Some pyrrolidine-2,5-dione derivatives exhibit nanomolar activity against CK1γ and CK1ε kinases. These compounds could serve as potential leads for drug development .
- The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Researchers have explored how different configurations of pyrrolidine-2,5-dione affect binding modes to enantioselective proteins .
- Researchers have employed two main synthetic strategies:
- The sp3-hybridized pyrrolidine ring allows efficient exploration of the pharmacophore space. Its non-planarity (referred to as “pseudorotation”) contributes to increased three-dimensional coverage .
- Investigating steric factors and understanding how substituents influence biological activity is crucial. SAR studies provide insights into optimizing pyrrolidine-based drug candidates .
Anticonvulsant Activity
CK1 Kinase Inhibition
Stereochemistry and Biological Profile
Synthetic Strategies
Pharmacophore Exploration
Structure–Activity Relationship (SAR)
Drug Design and Optimization
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-butyl-3-(4-ethylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-10-18-15(19)11-14(16(18)20)17-13-8-6-12(4-2)7-9-13/h6-9,14,17H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJMHPBPLSALRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2690439.png)
![2-(2-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2690440.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2690442.png)

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2690447.png)
![2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2690448.png)


![ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690454.png)
![5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B2690456.png)

![(2,6-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2690459.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2690460.png)
